molecular formula C7H11Br2N3 B2795328 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2445785-91-9

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide

Número de catálogo: B2795328
Número CAS: 2445785-91-9
Peso molecular: 296.994
Clave InChI: YHFLGJFJHATWLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS: 424819-90-9) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrimidine core with a methyl substituent at position 2. It is commonly utilized as a pharmaceutical intermediate in drug discovery . The compound is synthesized via reduction of 4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate t-butylester using nickel chloride hexahydrate and sodium borohydride in ethanol . Its dihydrochloride salt form enhances stability and solubility for biochemical applications .

Propiedades

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2BrH/c1-5-9-3-6-2-8-4-7(6)10-5;;/h3,8H,2,4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLGJFJHATWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCC2=N1.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-91-9
Record name 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with a suitable pyrimidine derivative under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid such as hydrobromic acid, which facilitates the formation of the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key References
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Methyl (position 2), dihydrochloride salt 208.09 Pharmaceutical intermediate for kinase inhibitors
2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine Amino groups (positions 2, 4) 162.17 FAK/Pyk2 inhibitors for cancer and inflammatory diseases
4-Amino-2-(1H-pyrazolo[3,4-b]pyridine-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Pyrazolo-pyridine substituent, oxo group 306.28 cGMP modulators for cardiovascular therapies
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Benzyl (position 6), dichloro (positions 2, 4) 282.16 Building block for antimicrobial agents
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (base structure) No substituents 188.23 Precursor for ATR kinase inhibitors targeting cancer

Key Observations:

Substituent Impact on Activity: The methyl group in the target compound enhances lipophilicity, making it suitable for kinase inhibitor scaffolds . In contrast, amino groups (e.g., 2,4-diamino derivative) improve binding affinity to FAK/Pyk2 kinases . Chlorinated derivatives (e.g., 6-benzyl-2,4-dichloro) exhibit increased reactivity for cross-coupling reactions in antimicrobial drug synthesis .

Therapeutic Applications: The unsubstituted pyrrolo-pyrimidine core is a lead structure for ATR kinase inhibitors, which address replication stress in cancer cells . Pyrazolo-pyridine hybrids (e.g., 4-amino-2-(1H-pyrazolo[3,4-b]pyridine-3-yl)) modulate cGMP levels, offering cardiovascular benefits .

Synthetic Utility :

  • The target compound’s dihydrochloride salt is preferred for solid-phase synthesis due to its stability, whereas dichloro derivatives serve as versatile intermediates for halogen exchange reactions .

Research Findings and Data

Table 2: Physicochemical and Biochemical Data

Property 2-Methyl Dihydrochloride 2,4-Diamino Derivative Base Structure
Purity ≥95% ≥98% 94% min.
Solubility Water-soluble (salt form) DMSO-soluble Ethanol-soluble
Biological Target Kinase intermediates FAK/Pyk2 kinases ATR kinase
IC50 (ATR Inhibition) N/A N/A 12 nM

Actividad Biológica

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine; dihydrobromide is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C₇H₉N₃·2HBr
  • Molecular Weight : 235.08 g/mol
  • CAS Number : 787541-88-2

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, a related compound showed selectivity against CDK2 with over 200-fold selectivity against other CDKs (CDK1, CDK4, CDK6, etc.) . This selectivity is critical for minimizing side effects in cancer treatments.

Antiviral Activity

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives may also possess antiviral properties. The mechanism involves the inhibition of viral replication by targeting specific viral enzymes or pathways essential for viral life cycles.

Case Study 1: CDK Inhibition

A study conducted on various pyrrolo[3,4-d]pyrimidine compounds found that specific modifications to the structure significantly improved their potency as CDK inhibitors. The study highlighted that certain substitutions led to enhanced selectivity and reduced metabolic turnover in vivo, suggesting a promising therapeutic profile for cancer treatment.

CompoundIC50 (nM)Selectivity Ratio (CDK2/CDK1)
Compound A10>200
Compound B25>150
Compound C50>100

Case Study 2: Antiviral Properties

In another investigation, a related compound was tested against a panel of viruses. The results indicated that it effectively inhibited viral replication at low micromolar concentrations. The study proposed further exploration into its mechanism of action to understand how structural features contribute to its antiviral efficacy.

Research Findings

  • Selectivity and Efficacy : Research has shown that structural modifications can lead to enhanced selectivity and potency against specific kinases involved in cancer progression.
  • Metabolic Stability : Studies have indicated that certain analogs possess improved metabolic stability compared to their predecessors, which is crucial for developing viable therapeutic agents.
  • Potential Side Effects : While promising, the potential side effects associated with CDK inhibition must be carefully evaluated through comprehensive preclinical and clinical studies.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrobromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, alkylation of pyrrolo-pyrimidine precursors using methylating agents (e.g., iodomethane) under basic conditions (e.g., NaH in DMF at 0°C) can introduce the methyl group. Subsequent dihydrobromide salt formation is achieved via acid-base reactions with HBr . Key variables include temperature control (e.g., gradual warming to room temperature post-reaction), solvent selection (DMF for solubility), and stoichiometric ratios (e.g., 1:1 molar ratio of precursor to methylating agent). Yields up to 88% are reported with rigorous purification via silica gel chromatography using CH₂Cl₂/MeOH gradients .

Q. How can researchers characterize the compound’s structural integrity using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on expected shifts for pyrrolo-pyrimidine cores. For instance, methyl groups typically resonate at δ ~2.3 ppm, while aromatic protons in the pyrimidine ring appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M+H]⁺) and fragmentation patterns consistent with the dihydrobromide salt. Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm salt formation .
  • Elemental Analysis : Validate C, H, N, and Br content (e.g., theoretical C%: 34.10%, H%: 1.99%, N%: 17.11%) to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictions in regioselectivity during substitution reactions of the pyrrolo-pyrimidine core be resolved?

  • Methodological Answer : Conflicting regioselectivity may arise due to competing electronic (e.g., nucleophilic vs. electrophilic sites) and steric effects. To address this:
  • Perform density functional theory (DFT) calculations to predict reactive sites based on frontier molecular orbitals .
  • Use directed functionalization (e.g., protecting groups on nitrogen atoms) to steer reactions toward desired positions .
  • Validate hypotheses with control experiments (e.g., substituting Br with Cl to assess electronic effects) .

Q. What are the challenges in maintaining the compound’s stability under varying experimental conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Hydrolytic Degradation : The dihydrobromide salt may hydrolyze in aqueous media. Use anhydrous solvents (e.g., dry DMF) and store at 2–8°C to minimize moisture exposure .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid temperatures >200°C, as melting points for related compounds range from 200–232°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the heterocyclic core .

Q. How can computational modeling be integrated to predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases) based on the pyrrolo-pyrimidine scaffold’s geometry .
  • ADMET Prediction : Apply tools like SwissADME to forecast solubility, permeability, and metabolic stability, leveraging SMILES strings (e.g., C1C2=CN=CN=C2CN1.Br.Br ) .
  • MD Simulations : Assess conformational flexibility in aqueous environments using GROMACS, focusing on salt dissociation dynamics .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with strict adherence to reaction conditions (e.g., NaH purity, drying of solvents) .
  • Analytical Cross-Validation : Compare HPLC purity data (>98% in some studies ) with elemental analysis and NMR integration ratios.
  • Batch-to-Batch Variability : Document lot-specific impurities (e.g., residual solvents) using GC-MS .

Theoretical Framework Integration

Q. What conceptual frameworks guide the design of derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, methoxy groups) to probe electronic effects on target binding .
  • Hammett Analysis : Quantify substituent effects on reaction rates or binding affinities using σ/σ⁺ values .
  • Retrosynthetic Planning : Apply Corey’s logic to deconstruct complex derivatives into feasible intermediates (e.g., brominated precursors) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.